Cas no 618441-71-7 ((1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol)

(1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol 化学的及び物理的性質
名前と識別子
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- (1 - (2 - FLUOROPHENYL) -3 - PHENYL - 1H - PYRAZOLE-4 - YL) METHANOL
- (1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol
- AKOS024416343
- [1-(2-fluorophenyl)-3-phenylpyrazol-4-yl]methanol
- 618441-71-7
- (1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol
-
- インチ: InChI=1S/C16H13FN2O/c17-14-8-4-5-9-15(14)19-10-13(11-20)16(18-19)12-6-2-1-3-7-12/h1-10,20H,11H2
- InChIKey: MDBVPCNKHZTKRL-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)C2=NN(C=C2CO)C3=CC=CC=C3F
計算された属性
- せいみつぶんしりょう: 268.10119120Da
- どういたいしつりょう: 268.10119120Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 309
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 38.1Ų
(1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | F256555-250mg |
(1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol |
618441-71-7 | 250mg |
$ 455.00 | 2022-06-05 | ||
A2B Chem LLC | AG77446-100mg |
(1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol |
618441-71-7 | 97 | 100mg |
$275.00 | 2024-04-19 | |
A2B Chem LLC | AG77446-5g |
(1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol |
618441-71-7 | 97% | 5g |
$1127.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1629322-250mg |
(1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol |
618441-71-7 | 98% | 250mg |
¥3139.00 | 2024-05-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1629322-5g |
(1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol |
618441-71-7 | 98% | 5g |
¥13435.00 | 2024-05-06 | |
TRC | F256555-100mg |
(1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol |
618441-71-7 | 100mg |
$ 230.00 | 2022-06-05 | ||
Chemenu | CM522961-1g |
(1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol |
618441-71-7 | 95% | 1g |
$253 | 2022-06-10 | |
TRC | F256555-50mg |
(1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol |
618441-71-7 | 50mg |
$ 140.00 | 2022-06-05 | ||
A2B Chem LLC | AG77446-1g |
(1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol |
618441-71-7 | 97% | 1g |
$400.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1629322-100mg |
(1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol |
618441-71-7 | 98% | 100mg |
¥1492.00 | 2024-05-06 |
(1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol 関連文献
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
(1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanolに関する追加情報
Chemical Profile of (1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol (CAS No. 618441-71-7)
The compound (1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol, identified by its CAS number 618441-71-7, is a sophisticated organic molecule with significant potential in the field of pharmaceutical chemistry. This compound belongs to the pyrazole class, a heterocyclic structure known for its broad spectrum of biological activities. The presence of a fluoro substituent and two phenyl groups in its molecular framework enhances its pharmacological properties, making it a subject of intense interest in drug discovery and development.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of fluorinated compounds due to their ability to improve metabolic stability, binding affinity, and overall efficacy of drug candidates. The fluorophenyl moiety in this compound contributes to its unique chemical and biological characteristics, which are highly valued in medicinal chemistry. Specifically, the fluorine atom can modulate the electronic properties of the aromatic ring, influencing both the reactivity and interactions with biological targets.
The pyrazole core of (1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol is a well-documented scaffold in medicinal chemistry, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties. The structural flexibility of pyrazole allows for diverse functionalization, making it an ideal platform for designing novel therapeutic agents. The combination of a fluoro substituent and phenyl groups in this compound suggests potential applications in the development of small-molecule drugs targeting various diseases.
Current research in the field of heterocyclic chemistry has highlighted the importance of pyrazole derivatives in addressing unmet medical needs. Studies have demonstrated that modifications at different positions of the pyrazole ring can significantly alter its pharmacological profile. For instance, the introduction of electron-withdrawing or electron-donating groups can fine-tune the compound's bioactivity. The methanol group at the 4-position in (1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol provides a site for further functionalization, enabling chemists to explore new derivatives with enhanced therapeutic potential.
One of the most compelling aspects of this compound is its potential as a lead molecule for drug development. The structural features of (1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol align well with current trends in medicinal chemistry, where there is a growing emphasis on designing molecules with high selectivity and low toxicity. The fluoro substituent, in particular, has been shown to improve drug-like properties such as lipophilicity and metabolic stability, which are crucial for successful drug candidates.
Recent advancements in computational chemistry have also facilitated the design and optimization of compounds like (1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol. Molecular modeling techniques allow researchers to predict the binding affinity and interaction patterns of these molecules with biological targets, thereby accelerating the drug discovery process. By leveraging these computational tools, scientists can identify promising derivatives and refine their structures to maximize efficacy.
In addition to its pharmaceutical applications, this compound may find utility in other areas such as agrochemicals and materials science. The unique combination of functional groups makes it a versatile building block for synthesizing more complex molecules with tailored properties. For instance, researchers have explored using pyrazole derivatives as intermediates in the synthesis of pesticides and herbicides due to their stability and reactivity.
The synthesis of (1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations. Advances in synthetic methodologies have made it possible to produce complex molecules like this one with greater efficiency and scalability.
Given its promising characteristics, further research is warranted to fully explore the potential applications of (1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-4-ylmethanol. Investigating its pharmacological activity across different disease models and optimizing its chemical structure could lead to novel therapeutic interventions. Collaborative efforts between academic researchers and industry scientists are essential to translate these findings into tangible benefits for patients worldwide.
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